molecular formula C16H24N2O2S B2867723 N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine CAS No. 1385618-39-2

N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine

Cat. No.: B2867723
CAS No.: 1385618-39-2
M. Wt: 308.44
InChI Key: WCAKSJADHQNCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfonyl group: This step often involves the reaction of the pyrrolidine derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the phenylethenyl group: This can be done through a Heck reaction, where the pyrrolidine derivative is reacted with a phenyl vinyl halide in the presence of a palladium catalyst.

    Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, more efficient catalysts, and greener solvents.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products would include sulfoxides or sulfones.

    Reduction: The major products would include the corresponding amines or alcohols.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]amine
  • N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanol

Uniqueness

N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-3-17(2)13-16-9-11-18(14-16)21(19,20)12-10-15-7-5-4-6-8-15/h4-8,10,12,16H,3,9,11,13-14H2,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAKSJADHQNCDX-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)CC1CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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